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Compound of Interest

Compound Name: 4-Butylphenol-d5

Cat. No.: B1380642 Get Quote

CAS Number: 1219795-04-6

This technical guide provides a comprehensive overview of 4-Butylphenol-d5, a deuterated

analog of 4-butylphenol, designed for researchers, scientists, and professionals in drug

development. The guide details its physicochemical properties, primary applications, and

relevant biological context based on its non-deuterated counterpart.

Physicochemical Properties
4-Butylphenol-d5 is the deuterium-labeled version of 4-Butylphenol.[1] The specific isotopic

labeling, typically on the aromatic ring and the hydroxyl group (4-n-Butylphenol-2,3,5,6-d4,OD),

is a deliberate strategy to enhance its utility in research applications.[2] The substitution of

hydrogen with deuterium atoms leads to a higher molecular weight compared to the unlabeled

compound and can introduce a kinetic isotope effect, where the breaking of a carbon-deuterium

bond is slower than a carbon-hydrogen bond.[2] This property is particularly useful in metabolic

studies.
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Property Value Reference

CAS Number 1219795-04-6 [1][3]

Molecular Formula C₁₀D₅H₉O

Molecular Weight 155.25 g/mol

Unlabeled CAS 1638-22-8

Purity
98 atom % D, min 98%

Chemical Purity

Boiling Point 246.2 ± 9.0 °C at 760 mmHg

Density 1.0 ± 0.1 g/cm³

Applications in Research and Development
The primary application of 4-Butylphenol-d5 is as an internal standard in quantitative

analytical chemistry, particularly in mass spectrometry-based methods like Gas

Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass

Spectrometry (LC-MS).

Rationale for Use as an Internal Standard:

Chemical Equivalence: It behaves almost identically to the non-labeled analyte during

sample preparation and chromatographic separation.

Mass Distinction: The mass difference allows the mass spectrometer to distinguish it from

the target analyte.

Accurate Quantification: It allows for the normalization of the final measurement, correcting

for any sample loss during analysis and thereby ensuring high precision and accuracy. This

is known as the stable-isotope dilution method.

The use of deuterated analogs like 4-Butylphenol-d5 is also crucial in pharmaceutical

research for studying the metabolic stability of phenolic compounds. By strategically placing

deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed, which can help

in designing new chemical entities with improved pharmacokinetic profiles.
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Experimental Protocols
Use of 4-Butylphenol-d5 as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of 4-butylphenol in a biological

matrix (e.g., plasma, urine) using 4-Butylphenol-d5 as an internal standard.

Preparation of Standard Solutions:

Prepare a stock solution of 4-butylphenol and 4-Butylphenol-d5 in a suitable organic

solvent (e.g., methanol, acetonitrile).

Create a series of calibration standards by spiking a blank biological matrix with known

concentrations of 4-butylphenol.

Add a fixed concentration of the 4-Butylphenol-d5 internal standard solution to each

calibration standard and to the unknown samples.

Sample Preparation (e.g., Protein Precipitation):

To 100 µL of the sample (calibrator or unknown), add 300 µL of the internal standard

solution in acetonitrile to precipitate proteins.

Vortex the mixture for 1-2 minutes.

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated

proteins.

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

Chromatographic Separation: Inject the sample extract onto a suitable HPLC/UHPLC

column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1%

formic acid (A) and acetonitrile with 0.1% formic acid (B).

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction

Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both
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4-butylphenol and 4-Butylphenol-d5.

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the

analyte to the peak area of the internal standard against the analyte concentration for the

calibration standards. Determine the concentration of the analyte in the unknown samples

from this curve.
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Caption: Workflow for using 4-Butylphenol-d5 as an internal standard.
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Biological Context: Insights from 4-tert-Butylphenol
While 4-Butylphenol-d5 is primarily used for analytical purposes, its non-deuterated form, 4-

tert-butylphenol, has documented biological activities. Understanding these activities is crucial

for researchers using the deuterated analog to study the parent compound. 4-tert-Butylphenol

is recognized as a potential endocrine disruptor and can cause depigmentation.

Toxicological Profile:

Developmental Toxicity: Studies in zebrafish have shown that exposure to 4-tert-butylphenol

can induce developmental toxicity, including reduced embryo hatchability, morphological

abnormalities, cardiotoxicity, and hypopigmentation.

Oxidative Stress and Apoptosis: It has been shown to induce the production of intracellular

reactive oxygen species (ROS), leading to oxidative stress and initiating apoptosis through

the p53-bcl-2/bax-caspase3 pathway.

Hepatotoxicity: In fish, chronic exposure can lead to liver damage, inflammation, and

disruption of glycogen and lipid metabolism.

Signaling Pathways Modulated by Butylphenol
Derivatives
Research on derivatives of butylphenol has shed light on their mechanisms of action, often

involving the modulation of key cellular signaling pathways.

Anti-inflammatory Effects via NF-κB Inhibition

The anti-inflammatory properties of some phenolic compounds are linked to the inhibition of the

Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that

controls the expression of many pro-inflammatory genes. Its inhibition can reduce the

inflammatory response.
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Caption: Anti-inflammatory signaling via NF-κB inhibition.

Induction of Apoptosis
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A derivative of 4-tert-Butyl-2,6-dimethylphenol has demonstrated pro-apoptotic activity in

cancer cell lines. The mechanism involves the activation of the intrinsic apoptotic pathway,

characterized by the cleavage of caspases.
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Caption: Intrinsic apoptosis pathway induced by a butylphenol derivative.
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Metabolism of 4-tert-Butylphenol
Certain bacteria, such as Sphingobium fuliginis, are capable of degrading 4-tert-butylphenol.

The proposed metabolic pathway involves an initial hydroxylation followed by ring cleavage.

Understanding these metabolic routes is important for environmental fate studies and

toxicology.
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Caption: Proposed metabolic pathway of 4-tert-butylphenol by S. fuliginis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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